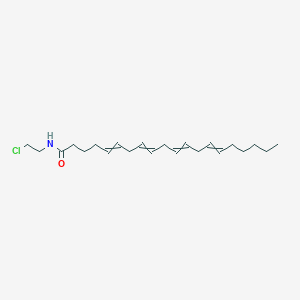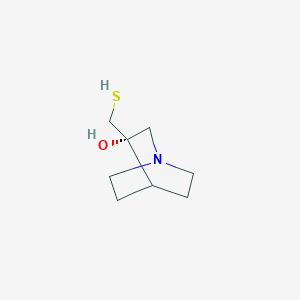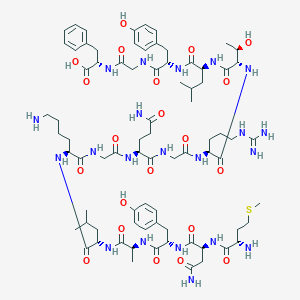
2-(Brommethyl)-1-chlor-3-nitrobenzol
Übersicht
Beschreibung
2-(Bromomethyl)-1-chloro-3-nitrobenzene, also known as 2-bromo-1-chloro-3-nitrobenzene, is a compound of the nitroaromatic group of compounds. It is a colorless, crystalline solid with a melting point of 81-83°C. This compound has a variety of uses in the laboratory, including synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(Brommethyl)-1-chlor-3-nitrobenzol: ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Es kann verschiedene chemische Reaktionen eingehen, einschließlich radikalvermittelter Annellierung, um komplexe organische Verbindungen zu synthetisieren . Diese Verbindung ist besonders nützlich beim Aufbau von Cyclopentanringen, die in Naturprodukten und Pharmazeutika häufig vorkommen.
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Herstellung von Therapeutika. Es wird zur Synthese von Verbindungen mit potenziellen Antikrebs-, entzündungshemmenden und antimikrobiellen Eigenschaften verwendet . Seine Reaktivität mit verschiedenen Nukleophilen ermöglicht die Entwicklung diverser medizinischer Moleküle.
Polymerforschung
Diese Chemikalie spielt eine Rolle in der Polymerforschung, insbesondere bei der Synthese neuer polymerer Materialien. Es kann verwendet werden, um Brommethylgruppen in Polymere einzubringen, die weiter reagieren können, um vernetzte Strukturen zu erzeugen, die die Eigenschaften des Materials für bestimmte Anwendungen verändern .
Analytische Chemie
This compound: kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, um die Anwesenheit ähnlicher Verbindungen in verschiedenen Proben zu quantifizieren oder nachzuweisen. Seine ausgeprägten spektroskopischen Eigenschaften machen es für solche Analysen geeignet .
Umweltwissenschaften
In den Umweltwissenschaften kann diese Verbindung auf ihr Verhalten und ihren Abbau in Umweltsystemen untersucht werden. Das Verständnis seiner Abbauwege hilft bei der Bewertung seiner Umweltauswirkungen und der Entwicklung von Methoden für seine sichere Entsorgung .
Industrielle Anwendungen
Die Reaktivität von This compound macht es wertvoll für industrielle Anwendungen, wie die Synthese von Farbstoffen, Agrochemikalien und anderen Spezialchemikalien. Es kann als Zwischenprodukt in verschiedenen industriellen chemischen Prozessen dienen .
Wirkmechanismus
Target of Action
It’s known that bromomethyl groups often participate in nucleophilic substitution reactions , suggesting that this compound may interact with biological macromolecules such as proteins or nucleic acids.
Mode of Action
The bromomethyl group in 2-(Bromomethyl)-1-chloro-3-nitrobenzene is a good leaving group, making it susceptible to nucleophilic attack . This suggests that the compound could potentially react with nucleophilic sites in biological macromolecules, leading to modifications that could alter their function. The exact mode of action would depend on the specific target and the nature of the interaction.
Pharmacokinetics
Similar compounds are known to have high gi absorption . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
Given its potential reactivity, it could conceivably cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. Additionally, the compound’s action could be influenced by the specific biological environment in which it is present, including the types of cells and tissues, and the presence of various enzymes and other biomolecules .
Biochemische Analyse
Biochemical Properties
Brominated compounds like this are often used in organic synthesis due to their reactivity . They can interact with various enzymes, proteins, and other biomolecules, typically through electrophilic substitution or via free radical mechanisms .
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-chloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIVNONTLACJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204988 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56433-01-3 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056433013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1-chloro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)




![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)






![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)